Benzyl-[3-(1-methyl-1H-pyrazol-4-yl)-benzyl]-amine

Catalog No.
S6605719
CAS No.
179056-73-6
M.F
C18H19N3
M. Wt
277.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl-[3-(1-methyl-1H-pyrazol-4-yl)-benzyl]-amine

CAS Number

179056-73-6

Product Name

Benzyl-[3-(1-methyl-1H-pyrazol-4-yl)-benzyl]-amine

IUPAC Name

N-[[3-(1-methylpyrazol-4-yl)phenyl]methyl]-1-phenylmethanamine

Molecular Formula

C18H19N3

Molecular Weight

277.4 g/mol

InChI

InChI=1S/C18H19N3/c1-21-14-18(13-20-21)17-9-5-8-16(10-17)12-19-11-15-6-3-2-4-7-15/h2-10,13-14,19H,11-12H2,1H3

InChI Key

WVKFYUIIFAGCLZ-UHFFFAOYSA-N

SMILES

CN1C=C(C=N1)C2=CC=CC(=C2)CNCC3=CC=CC=C3

Canonical SMILES

CN1C=C(C=N1)C2=CC=CC(=C2)CNCC3=CC=CC=C3

Benzyl-[3-(1-methyl-1H-pyrazol-4-yl)-benzyl]-amine is an organic compound that features a complex structure comprising a pyrazole ring and two benzyl groups. The presence of the pyrazole moiety, known for its diverse biological activities, combined with the benzyl amine functionality, provides this compound with unique chemical properties and potential applications in medicinal chemistry. Its molecular formula is C18H20N4, and it is characterized by a distinctive arrangement that enhances its interaction with biological targets.

There is no scientific literature available on the mechanism of action of this compound.

Due to the lack of information, safety concerns associated with this compound cannot be determined.

Further Research:

  • Scientific databases can be searched for studies on similar compounds to understand potential safety hazards.

  • Oxidation: This compound can be oxidized to yield various derivatives, including benzaldehyde derivatives and reduced pyrazole forms.
  • Reduction: Reduction reactions can produce more saturated derivatives or alter the pyrazole structure.
  • Substitution: The compound can participate in nucleophilic substitution reactions, particularly involving the benzyl groups, allowing for further functionalization.

Research indicates that Benzyl-[3-(1-methyl-1H-pyrazol-4-yl)-benzyl]-amine exhibits promising biological activities, particularly in:

  • Antimicrobial Properties: Preliminary studies suggest that this compound may possess antimicrobial effects, potentially inhibiting the growth of various pathogens.
  • Anticancer Activity: The compound has been investigated for its ability to induce apoptosis in cancer cells and modulate pathways related to tumor growth and survival, similar to other pyrazole derivatives that target autophagy and mTORC1 signaling pathways .

The synthesis of Benzyl-[3-(1-methyl-1H-pyrazol-4-yl)-benzyl]-amine typically involves multiple steps:

  • Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by cyclization of hydrazines with 1,3-diketones under acidic or basic conditions.
  • Attachment of Benzyl Groups: Benzyl groups are introduced via nucleophilic substitution reactions with benzyl halides.
  • Formation of the Amine Linkage: The final step involves reductive amination or other amine-forming reactions to create the amine linkage.

Industrial production may utilize continuous flow reactors and optimized catalysts to enhance yield and reduce costs.

Benzyl-[3-(1-methyl-1H-pyrazol-4-yl)-benzyl]-amine has several applications across various fields:

  • Medicinal Chemistry: It serves as a potential therapeutic agent due to its biological activity, particularly in cancer research.
  • Material Science: The compound is explored for its role as a building block in synthesizing new materials with specific properties, such as polymers and coatings.
  • Chemical Research: It is used as a precursor in the synthesis of more complex organic molecules .

The mechanism of action for Benzyl-[3-(1-methyl-1H-pyrazol-4-yl)-benzyl]-amine involves interactions with specific molecular targets such as enzymes and receptors. The pyrazole ring's ability to modulate enzyme activity is significant, while the benzyl groups enhance membrane permeability, potentially increasing efficacy against target cells .

Several compounds share structural similarities with Benzyl-[3-(1-methyl-1H-pyrazol-4-yl)-benzyl]-amine:

Compound NameStructural FeaturesUnique Aspects
1-Phenyl-3-methyl-1H-pyrazoleContains a phenyl group instead of a benzyl amineLacks the dual benzyl amine linkage
Benzyl-1H-pyrazoleContains a single benzyl groupNo additional benzyl group or amine linkage
Cycloheptyl-[3-(1-methyl-1H-pyrazol-4-yl)-benzyl]-amineSimilar pyrazole structure but different substituentsContains cycloheptyl instead of a second benzyl group

Uniqueness

Benzyl-[3-(1-methyl-1H-pyrazol-4-yl)-benzyl]-amine stands out due to its dual benzyl groups and amine linkage, which confer specific chemical and biological properties not found in simpler pyrazole derivatives. This unique structure facilitates enhanced interactions with biological targets, potentially leading to improved therapeutic effects compared to its analogs .

XLogP3

2.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

277.157897619 g/mol

Monoisotopic Mass

277.157897619 g/mol

Heavy Atom Count

21

Dates

Last modified: 11-23-2023

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